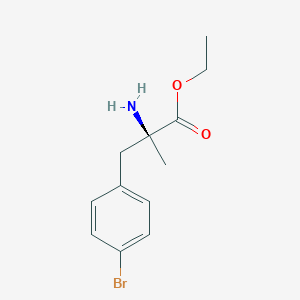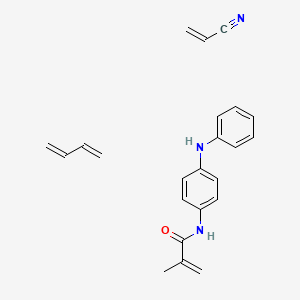
N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile is a complex organic compound with significant applications in various scientific fields This compound is known for its unique chemical structure, which includes an anilinophenyl group, a methylprop-2-enamide group, a buta-1,3-diene group, and a prop-2-enenitrile group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-anilinophenyl)-2-methylprop-2-enamide involves several steps, starting with the preparation of the anilinophenyl intermediate. This intermediate is then reacted with methylprop-2-enamide under controlled conditions to form the desired compound. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process includes the use of advanced reactors and purification techniques to ensure the final product meets the required specifications for various applications .
Análisis De Reacciones Químicas
Types of Reactions
N-(4-anilinophenyl)-2-methylprop-2-enamide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may produce various oxidized derivatives, while reduction reactions may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
N-(4-anilinophenyl)-2-methylprop-2-enamide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Used in the production of polymers, coatings, and other materials due to its unique chemical properties
Mecanismo De Acción
The mechanism of action of N-(4-anilinophenyl)-2-methylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound can bind to various enzymes and receptors, modulating their activity and leading to specific biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include:
N-phenylmaleimide: Known for its use in polymer chemistry and as a reagent in organic synthesis.
4-anilinophenylmaleimide: Studied for its potential biological activities and applications in material science
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound in scientific research and industrial applications .
Propiedades
Número CAS |
43063-09-8 |
|---|---|
Fórmula molecular |
C23H25N3O |
Peso molecular |
359.5 g/mol |
Nombre IUPAC |
N-(4-anilinophenyl)-2-methylprop-2-enamide;buta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C16H16N2O.C4H6.C3H3N/c1-12(2)16(19)18-15-10-8-14(9-11-15)17-13-6-4-3-5-7-13;1-3-4-2;1-2-3-4/h3-11,17H,1H2,2H3,(H,18,19);3-4H,1-2H2;2H,1H2 |
Clave InChI |
NXNNGGDUBCPKPX-UHFFFAOYSA-N |
SMILES canónico |
CC(=C)C(=O)NC1=CC=C(C=C1)NC2=CC=CC=C2.C=CC=C.C=CC#N |
Números CAS relacionados |
43063-09-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-Ethyl-2-methylbenzo[g][1,3]benzothiazol-3-ium;ethyl sulfate](/img/structure/B13818941.png)
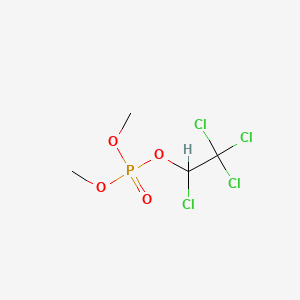
![(3A'R,5'S,6'S,6a'R)-6'-hydroxytetrahydrospiro[cyclohexane-1,2'-furo[2,3-d][1,3]dioxole]-5'-carbaldehyde](/img/structure/B13818956.png)
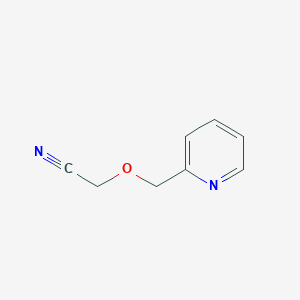

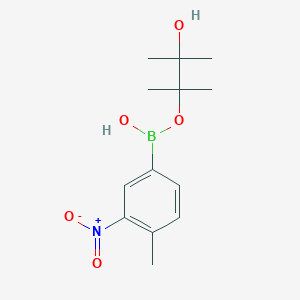
![(Bicyclo[2.2.1]hepta-2,5-diene)dichlororuthenium(II)](/img/structure/B13818985.png)
![Acetic acid,2-chloro-2-[2-(4-chlorophenyl)hydrazinylidene]-, methyl ester](/img/structure/B13818987.png)
![acetic acid;(R)-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methanol](/img/structure/B13818993.png)
![2-[[(1,1-Dimethylethoxy)carbonyl]amino]-3-methoxy-benzeneacetic acid](/img/structure/B13818998.png)
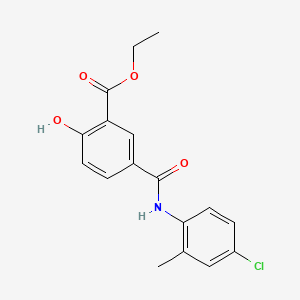

![1-methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-5-carbaldehyde](/img/structure/B13819026.png)
